molecular formula C10H12O B12542992 (2S)-2-Benzyl-2-methyloxirane CAS No. 658063-43-5

(2S)-2-Benzyl-2-methyloxirane

Cat. No.: B12542992
CAS No.: 658063-43-5
M. Wt: 148.20 g/mol
InChI Key: HXDOYMSDQUBFHJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Benzyl-2-methyloxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Benzyl-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve enantioselective epoxidation. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst in the presence of a chiral ligand.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the use of large-scale epoxidation reactors. These reactors are designed to handle the exothermic nature of the epoxidation reaction and ensure the efficient conversion of alkenes to epoxides. The choice of catalyst and reaction conditions is optimized to maximize yield and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Benzyl-2-methyloxirane undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the epoxide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) are often employed.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

(2S)-2-Benzyl-2-methyloxirane has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of polymers and as a precursor in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Benzyl-2-methyloxirane involves the interaction of the epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Phenyl-2-methyloxirane: Similar structure but with a phenyl group instead of a benzyl group.

    (2S)-2-Benzyl-2-ethyloxirane: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(2S)-2-Benzyl-2-methyloxirane is unique due to its specific combination of a benzyl group and a methyl group attached to the epoxide ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications.

Properties

CAS No.

658063-43-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(2S)-2-benzyl-2-methyloxirane

InChI

InChI=1S/C10H12O/c1-10(8-11-10)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/t10-/m0/s1

InChI Key

HXDOYMSDQUBFHJ-JTQLQIEISA-N

Isomeric SMILES

C[C@@]1(CO1)CC2=CC=CC=C2

Canonical SMILES

CC1(CO1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.